2-Cyclopropylacetic anhydride

Description

BenchChem offers high-quality 2-Cyclopropylacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

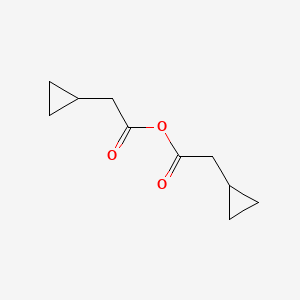

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropylacetyl) 2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9(5-7-1-2-7)13-10(12)6-8-3-4-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRUZPRINLOLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OC(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Cyclopropylacetic Anhydride: Synthesis, Properties, and Applications in Drug Development

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged scaffold in contemporary drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a quasi-aromatic nature, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The incorporation of a cyclopropyl ring can enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism by cytochrome P450 enzymes, improve binding affinity to biological targets, and introduce conformational rigidity, thereby optimizing the presentation of key pharmacophoric elements.[2][3] This guide focuses on 2-cyclopropylacetic anhydride, a reactive derivative of 2-cyclopropylacetic acid, and explores its potential as a versatile building block in the synthesis of novel therapeutics. While 2-cyclopropylacetic anhydride does not have a dedicated CAS number, this guide will provide a comprehensive overview of its parent acid, 2-cyclopropylacetic acid (CAS: 5239-82-7), and detail the synthesis, predicted properties, and applications of the anhydride.

Physicochemical Properties of 2-Cyclopropylacetic Acid and its Anhydride

A thorough understanding of the physicochemical properties of 2-cyclopropylacetic acid is fundamental to appreciating the characteristics and reactivity of its corresponding anhydride.

Table 1: Physicochemical Properties of 2-Cyclopropylacetic Acid and Predicted Properties of 2-Cyclopropylacetic Anhydride

| Property | 2-Cyclopropylacetic Acid | 2-Cyclopropylacetic Anhydride (Predicted) |

| CAS Number | 5239-82-7[4] | Not Available |

| Molecular Formula | C₅H₈O₂[4] | C₁₀H₁₄O₃ |

| Molecular Weight | 100.12 g/mol [5] | 182.21 g/mol |

| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid |

| Boiling Point | 86-87 °C at 9 mmHg | > 140 °C (significantly higher than the parent acid) |

| Density | 1.02885 g/mL at 25 °C[5] | > 1.03 g/mL |

| Refractive Index | n/D 1.4345[5] | Higher than the parent acid |

| Solubility | Soluble in organic solvents, limited solubility in water[6] | Reacts with water; soluble in aprotic organic solvents |

| pKa | ~4.76 | Not applicable; readily hydrolyzes |

Synthesis of 2-Cyclopropylacetic Anhydride: A Modern Approach Using Propanephosphonic Acid Anhydride (T3P®)

The synthesis of carboxylic acid anhydrides from their corresponding acids is a cornerstone of organic synthesis. While classical methods often employ harsh dehydrating agents, modern reagents such as propanephosphonic acid anhydride (T3P®) offer a milder, more efficient, and environmentally benign alternative. T3P® is a versatile coupling and dehydrating agent that promotes the formation of amide and ester bonds, as well as the synthesis of anhydrides, with high yields and minimal side reactions.[7][8] The byproducts of T3P®-mediated reactions are water-soluble, which simplifies the purification process significantly.[9]

Experimental Protocol: Synthesis of 2-Cyclopropylacetic Anhydride

This protocol describes a representative procedure for the synthesis of 2-cyclopropylacetic anhydride from 2-cyclopropylacetic acid using T3P®.

Materials:

-

2-Cyclopropylacetic acid (2 equivalents)

-

Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate (1.1 equivalents)

-

Anhydrous ethyl acetate (as solvent)

-

Anhydrous pyridine or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-cyclopropylacetic acid (2 equivalents) and anhydrous ethyl acetate. Begin stirring the solution at room temperature.

-

Base Addition: Add anhydrous pyridine or DIPEA (2.2 equivalents) to the reaction mixture. The base acts as a scavenger for the phosphonic acid byproduct, driving the reaction to completion.

-

T3P® Addition: Slowly add the T3P® solution (1.1 equivalents) to the stirring mixture. An exotherm may be observed. Maintain the reaction temperature below 30 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.

-

Workup: Upon completion, quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-cyclopropylacetic anhydride.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Essential to prevent the hydrolysis of the T3P® reagent and the resulting anhydride product by atmospheric moisture.

-

Anhydrous Solvents and Reagents: Crucial for the same reason as maintaining an inert atmosphere.

-

Base: The use of a non-nucleophilic base like pyridine or DIPEA is critical to neutralize the acidic byproducts without competing in the reaction.

-

T3P®: Chosen for its high reactivity under mild conditions, excellent functional group tolerance, and the formation of easily removable, water-soluble byproducts.[8]

Workflow Visualization

Caption: Synthesis workflow for 2-cyclopropylacetic anhydride.

Chemical Reactivity and Synthetic Utility

2-Cyclopropylacetic anhydride is expected to exhibit the characteristic reactivity of a carboxylic acid anhydride, serving as a potent acylating agent. The electrophilicity of the carbonyl carbons is enhanced by the electron-withdrawing nature of the anhydride linkage, making them susceptible to nucleophilic attack.

Caption: General reactivity of 2-cyclopropylacetic anhydride.

-

Hydrolysis: In the presence of water, 2-cyclopropylacetic anhydride will readily hydrolyze to form two equivalents of 2-cyclopropylacetic acid.[10] This reactivity underscores the importance of anhydrous conditions during its synthesis and handling.

-

Alcoholysis: Reaction with alcohols will yield an ester of 2-cyclopropylacetic acid and one equivalent of the parent carboxylic acid.[10] This is a highly efficient method for ester formation.

-

Aminolysis: Amines will react with the anhydride to produce the corresponding amide and a carboxylate salt.[10] This is a common and effective way to form robust amide bonds, which are central to the structure of many pharmaceutical agents.

Applications in Drug Development

The unique combination of the metabolically robust cyclopropyl group and the reactive anhydride functionality makes 2-cyclopropylacetic anhydride a valuable intermediate in drug discovery and development.

As a Synthon for Bioactive Molecules

The 2-cyclopropylacetyl moiety is found in a number of biologically active compounds. For instance, (2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid has been identified as a potent and selective inhibitor of the integrin αvβ3, a target for anti-angiogenic cancer therapy.[11] 2-Cyclopropylacetic anhydride would serve as an efficient reagent for introducing the 2-cyclopropylacetyl group into various molecular scaffolds during the synthesis of such inhibitors.

In Prodrug Strategies

Carboxylic acid-containing drugs can suffer from poor membrane permeability and can cause gastrointestinal irritation. The conversion of a carboxylic acid to a biodegradable anhydride is a viable prodrug strategy to temporarily mask the acidic group.[6] Anhydride prodrugs can exhibit prolonged drug action due to their controlled hydrolysis in vivo.[12] 2-Cyclopropylacetic anhydride could be used to create mixed anhydrides with other drug molecules containing a carboxylic acid, potentially improving their pharmacokinetic profiles.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling 2-cyclopropylacetic anhydride.

-

Corrosivity: Acid anhydrides are corrosive and can cause severe skin and eye burns upon contact.[5]

-

Reactivity with Water: The anhydride reacts exothermically with water, producing the corrosive carboxylic acid.

-

Inhalation: Vapors can be irritating to the respiratory tract.

Recommended Personal Protective Equipment (PPE):

-

Chemical safety goggles and a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

A properly fitted lab coat

-

Work should be conducted in a well-ventilated chemical fume hood.

Conclusion

2-Cyclopropylacetic anhydride, while not a commercially cataloged compound with a dedicated CAS number, represents a highly valuable and reactive intermediate for organic synthesis, particularly in the realm of drug discovery. Its synthesis from the readily available 2-cyclopropylacetic acid can be achieved efficiently using modern reagents like T3P®. The inherent properties of the cyclopropyl group, combined with the versatile reactivity of the anhydride functionality, make it a powerful tool for the construction of novel bioactive molecules and for the implementation of innovative prodrug strategies. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of 2-cyclopropylacetic anhydride opens up new avenues for the creation of next-generation therapeutics.

References

-

Organic acid anhydride. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (2013). CORE. [Link]

-

Vasantha, B., Hemantha, H. P., & Sureshbabu, V. V. (2010). 1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement: Application to the Synthesis of Urea and Carbamate Derivatives. Synthesis, 2010(17), 2990-2996. [Link]

-

The reaction of cyclic anhydrides with enolisable imines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Klimenkovs, I., Bakis, E., & Priksane, A. (2013). Propanephosphonic Acid Anhydride–Mediated Cyclodehydration of Maleic Acid Monoamides. Synthetic Communications, 43(19), 2634–2640. [Link]

-

T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. [Link]

-

Pandey, J., Dondalkar, M., Tumey, L. N., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390-3412. [Link]

-

Propanephosphonic acid anhydride. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Acid Anhydride Chemistry. (2020, May 30). Chemistry LibreTexts. [Link]

-

Al-Majidi, S. M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Anales de la Real Academia Nacional de Farmacia, 82(03), 263-269. [Link]

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved February 24, 2026, from [Link]

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

Bravo, C., Castillo, E., & Iglesias, E. (2005). Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. Structure−Reactivity Relationships. The Journal of Organic Chemistry, 70(4), 1253–1261. [Link]

-

Waghmare, A. A., & Pandit, S. S. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 30). Semantic Scholar. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]

-

Carpino, L. A., & El-Faham, A. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 23(12), 3247. [Link]

-

Vasantha, B., Hemantha, H. P., & Sureshbabu, V. V. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters, 51(25), 3321-3324. [Link]

-

2-(Cyclopropylamino)acetic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemscene.com [chemscene.com]

- 5. Cyclopropylacetic acid 95 5239-82-7 [sigmaaldrich.com]

- 6. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Structure and Characterization of Bis(cyclopropylacetyl) Oxide

Abstract

Bis(cyclopropylacetyl) oxide, commonly referred to as cyclopropylacetic anhydride , is a specialized organic reagent used primarily in medicinal chemistry for the introduction of the cyclopropylacetyl pharmacophore. This guide provides a comprehensive structural analysis, synthesis protocols, and spectroscopic characterization standards for researchers engaged in drug development. Unlike simple aliphatic anhydrides, the unique strain energy of the cyclopropyl ring influences both the stability and reactivity profile of this compound, necessitating precise handling and validation protocols.

Chemical Structure & Theoretical Analysis

Fundamental Identity

Bis(cyclopropylacetyl) oxide is the symmetrical acid anhydride of cyclopropylacetic acid. It functions as a potent acylating agent, leveraging the lability of the anhydride linkage to transfer the cyclopropylacetyl group to nucleophiles (amines, alcohols, thiols).

| Property | Data |

| IUPAC Name | Cyclopropylacetic anhydride |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| SMILES | C1CC1CC(=O)OC(=O)CC1CC1 |

| Precursor | Cyclopropylacetic acid (CAS: 5239-82-7) |

| Predicted Boiling Point | ~245°C (at 760 mmHg) / Decomposes |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

Structural Topology and Strain

The molecule consists of two cyclopropylacetyl wings connected by a central oxygen atom. The critical structural feature is the cyclopropyl ring , which possesses significant Baeyer strain (~27.5 kcal/mol).

-

Steric Considerations: The methylene spacer (-CH₂-) between the ring and the carbonyl group insulates the anhydride linkage from the direct steric bulk of the ring, making it more reactive than direct cyclopropanecarboxylic anhydride but less hindered than tert-butyl analogs.

-

Electronic Effects: The cyclopropyl group acts as a weak electron donor (pseudo-pi character of Walsh orbitals) to the carbonyl system, slightly modulating the electrophilicity of the anhydride carbons compared to straight-chain alkyl anhydrides.

Structural Visualization

The following diagram illustrates the connectivity and the central anhydride core flanked by the strained rings.

Figure 1: Structural Connectivity of Bis(cyclopropylacetyl) Oxide showing the insulation of the reactive core from the strained rings.

Synthesis & Preparation Protocols

Since bis(cyclopropylacetyl) oxide is often not available as a bulk commodity chemical due to hydrolytic sensitivity, in situ preparation or fresh synthesis is the standard in drug development workflows.

Method A: Dehydration via Dicyclohexylcarbodiimide (DCC)

This method is preferred for small-scale, high-purity requirements where thermal stability is a concern.

Reagents:

-

Cyclopropylacetic acid (2.0 eq)[1]

-

DCC (1.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Dissolve cyclopropylacetic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add DCC dissolved in minimal DCM dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Filtration: Filter the mixture through a Celite pad to remove DCU.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude anhydride.

-

Purification: If necessary, Kugelrohr distillation (high vacuum) can be used, though the crude is often pure enough (>95%) for subsequent acylation steps.

Method B: Acid Chloride Exchange

Preferred for larger scales where DCC byproducts are undesirable.

Reagents:

-

Cyclopropylacetic acid (1.0 eq)

-

Cyclopropylacetyl chloride (1.0 eq)

-

Base: Pyridine or Triethylamine (1.1 eq)

Figure 2: Synthesis via Acid Chloride-Acid Coupling demonstrating the convergent pathway.

Spectroscopic Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized reagent, the following spectroscopic signatures must be validated. The absence of the -OH stretch (from the parent acid) and the presence of double carbonyl peaks are the primary validation criteria.

Infrared Spectroscopy (FT-IR)

The anhydride linkage exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |

| 1820 ± 5 | C=O Asymmetric Stretch | Higher frequency, usually less intense. |

| 1750 ± 5 | C=O Symmetric Stretch | Lower frequency, stronger intensity. |

| 1050–1100 | C-O-C Stretch | Strong ether-like stretch of the anhydride core. |

| 3000–3080 | C-H Stretch (Cyclopropyl) | Characteristic "CH₂" tension in the strained ring. |

| Absent | O-H Broad Stretch | Presence indicates hydrolysis/contamination. |

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the cyclopropyl moiety's integrity and the symmetry of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 0.20 – 0.35 ppm (m, 4H): Cyclopropyl ring protons (cis/trans relative to substituent).

-

δ 0.55 – 0.65 ppm (m, 4H): Cyclopropyl ring protons.

-

δ 1.05 – 1.15 ppm (m, 2H): Cyclopropyl methine (-CH-) protons.

-

δ 2.35 – 2.45 ppm (d, J=7.0 Hz, 4H): Methylene (-CH₂-) protons adjacent to the carbonyl. Note: These are deshielded compared to the acid precursor due to the electron-withdrawing anhydride group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 4.5 ppm: Cyclopropyl CH₂ carbons.

-

δ 7.2 ppm: Cyclopropyl CH methine carbons.

-

δ 41.5 ppm: Alpha-methylene (-CH₂-) carbons.

-

δ 168.5 ppm: Carbonyl (C=O) carbons. Distinct shift from acid (~178 ppm) or ester (~172 ppm).

Applications in Drug Development

Bis(cyclopropylacetyl) oxide is a specialized tool for Late-Stage Functionalization (LSF) and Prodrug Synthesis .

N-Acylation of APIs

It is used to attach the cyclopropylacetyl motif to amine-bearing pharmacophores. This motif is valuable because the cyclopropyl group is metabolically stable (unlike isopropyl) and provides unique hydrophobic interactions.

-

Example: Synthesis of amide analogs of Montelukast intermediates or specific kinase inhibitors where the cyclopropyl group fits into hydrophobic pockets.

Prodrug Strategies

Anhydrides are used to generate ester or amide prodrugs. The cyclopropylacetyl group can serve as a lipophilic "mask" that improves membrane permeability, which is later cleaved by esterases in vivo.

Figure 3: Mechanism of Drug Acylation illustrating the transfer of the cyclopropylacetyl group.[2]

References

-

Cyclopropylacetic Acid Synthesis & Properties. ChemicalBook. Retrieved from .

-

Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. Retrieved from .

-

Synthesis and antiinflammatory activities of (cyclopropyl-p-tolyl)acetic acid. PubMed. Retrieved from .

- NMR Chemical Shifts of Trace Impurities.Journal of Organic Chemistry.

-

Montelukast Intermediate Synthesis (Patent CN112624921A). Google Patents. Retrieved from .

Sources

A Technical Guide to the Comparative Reactivity of 2-Cyclopropylacetic Acid Anhydride and Acid Chloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise control of chemical reactions is paramount. The introduction of specific acyl groups is a fundamental transformation, and the choice of the acylating agent can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. Among the various acylating agents, acid chlorides and acid anhydrides are two of the most common and powerful options. This guide provides an in-depth technical analysis of 2-cyclopropylacetic acid anhydride and 2-cyclopropylacetic acid chloride, two reagents that are of growing interest due to the prevalence of the cyclopropyl moiety in pharmaceuticals.[1][2][3][4][5] The unique structural and electronic properties of the cyclopropane ring can impart desirable characteristics to drug candidates, such as enhanced metabolic stability and improved binding affinity.[6]

This document will explore the nuances of reactivity between these two derivatives of 2-cyclopropylacetic acid, offering insights into their synthesis, mechanistic behavior, and practical applications in the synthesis of complex molecules relevant to the pharmaceutical industry.

Comparative Reactivity: A Deep Dive

The reactivity of both 2-cyclopropylacetyl chloride and 2-cyclopropylacetic anhydride is governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. In general, acyl chlorides are more reactive than acid anhydrides.[7][8] This can be attributed to a combination of inductive and resonance effects, as well as the stability of the leaving group.

The primary mechanism for acylation reactions with both reagents is nucleophilic acyl substitution . This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) and yielding the acylated product.[9]

Electronic and Steric Influences

The enhanced reactivity of 2-cyclopropylacetyl chloride can be explained by the following factors:

-

Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. Oxygen in the anhydride is also electronegative, but the presence of a second carbonyl group and an oxygen atom in the carboxylate leaving group modulates this effect.

-

Leaving Group Ability: The chloride ion is an excellent leaving group due to its stability in solution. In contrast, the carboxylate anion, the leaving group from the anhydride, is a more basic and therefore a poorer leaving group compared to chloride.

-

Resonance: In the acid anhydride, the lone pairs on the central oxygen atom can participate in resonance with both carbonyl groups, which slightly stabilizes the molecule and reduces the electrophilicity of the carbonyl carbons. The chlorine atom in the acid chloride is larger and its p-orbitals do not overlap as effectively with the carbonyl's pi-system, leading to less significant resonance stabilization.[8]

The cyclopropyl group itself, while strained, does not dramatically alter the fundamental reactivity patterns of the attached acyl chloride or anhydride functional groups. However, its unique electronic properties can influence the overall reactivity and the properties of the resulting acylated products.[10][11]

Diagram 1: Factors Influencing Electrophilicity

Caption: Factors influencing the electrophilicity of the carbonyl carbon in 2-cyclopropylacetyl chloride and 2-cyclopropylacetic anhydride.

Reactivity Comparison Summary

| Feature | 2-Cyclopropylacetyl Chloride | 2-Cyclopropylacetic Anhydride |

| Reactivity | Very High[7][8] | High |

| Reaction Speed | Fast, often vigorous[7] | Moderate, slower than acid chloride[12] |

| Byproduct | Corrosive HCl gas[7] | Non-corrosive 2-cyclopropylacetic acid[12] |

| Moisture Sensitivity | Highly sensitive, reacts violently with water[7] | Less sensitive than acid chloride |

| Handling | Requires anhydrous conditions and care due to corrosivity[7] | Easier and safer to handle[12] |

| Cost | Generally more expensive | Generally cheaper |

| Atom Economy | Higher | Lower, as one equivalent of the carboxylic acid is "wasted" as the leaving group |

Synthesis of 2-Cyclopropylacetic Acid Derivatives

The starting material for both the acid chloride and the anhydride is 2-cyclopropylacetic acid, which is a commercially available compound.[13][14]

Synthesis of 2-Cyclopropylacetyl Chloride

The most common and efficient method for the preparation of 2-cyclopropylacetyl chloride from 2-cyclopropylacetic acid is through the use of thionyl chloride (SOCl₂).[6][9] Other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[9]

Diagram 2: Synthesis Workflow for 2-Cyclopropylacetyl Chloride

Caption: General workflow for the synthesis of 2-cyclopropylacetyl chloride from 2-cyclopropylacetic acid.

Experimental Protocol: Synthesis of 2-Cyclopropylacetyl Chloride [6]

-

Preparation: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-cyclopropylacetic acid (1.0 eq).

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred acid. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Purification: The excess thionyl chloride can be removed by distillation. The resulting 2-cyclopropylacetyl chloride can be purified by fractional distillation under reduced pressure.

Synthesis of 2-Cyclopropylacetic Anhydride

Symmetrical acid anhydrides can be prepared by several methods. A common laboratory-scale synthesis involves the reaction of an acyl chloride with the corresponding carboxylate salt or carboxylic acid in the presence of a base like pyridine.[15]

Diagram 3: Synthesis Workflow for 2-Cyclopropylacetic Anhydride

Caption: General workflow for the synthesis of 2-cyclopropylacetic anhydride.

Experimental Protocol: Synthesis of 2-Cyclopropylacetic Anhydride [15]

-

Preparation: In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve sodium 2-cyclopropylacetate (1.0 eq) in a suitable anhydrous solvent (e.g., benzene or THF). Alternatively, a mixture of 2-cyclopropylacetic acid (1.0 eq) and pyridine (1.0 eq) can be used.

-

Reagent Addition: Add 2-cyclopropylacetyl chloride (1.0 eq) dropwise to the stirred solution. The reaction may be exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Work-up: The solid byproduct (sodium chloride or pyridinium hydrochloride) is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting 2-cyclopropylacetic anhydride can be purified by distillation under vacuum.

Applications in Drug Development

The choice between 2-cyclopropylacetyl chloride and its corresponding anhydride in a synthetic route often depends on a balance of reactivity, cost, safety, and the specific requirements of the substrate.

When to Use 2-Cyclopropylacetyl Chloride

The high reactivity of 2-cyclopropylacetyl chloride makes it the reagent of choice for:

-

Acylating unreactive nucleophiles: For substrates with low nucleophilicity, such as sterically hindered alcohols or electron-deficient anilines, the more potent acylating power of the acid chloride is often necessary to achieve a good yield in a reasonable timeframe.[7]

-

Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction typically employs acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][16][17][18][19] This reaction is pivotal for the synthesis of aryl ketones, which are common intermediates in pharmaceutical manufacturing.[6] For instance, the acylation of fluorobenzene with cyclopropylacetyl chloride is a key step in synthesizing intermediates for potential drug candidates, where the cyclopropyl and fluoro-phenyl motifs are desirable for their effects on metabolic stability and binding affinity.[6]

When to Use 2-Cyclopropylacetic Anhydride

Despite its lower reactivity, 2-cyclopropylacetic anhydride is often preferred in industrial settings due to several advantages:[7]

-

Safety and Handling: The anhydride is less corrosive and reacts less violently with water, making it safer to handle on a large scale.[12] The byproduct, 2-cyclopropylacetic acid, is also less hazardous than the corrosive HCl gas produced from the acid chloride.[7][12]

-

Cost-Effectiveness: Acid anhydrides are generally less expensive than the corresponding acid chlorides.[12]

-

Controlled Reactions: The more moderate reactivity of the anhydride allows for better control of the reaction, which can be crucial when dealing with sensitive functional groups elsewhere in the molecule.[9]

-

Amide and Ester Formation: For the acylation of relatively nucleophilic amines and alcohols, the anhydride is often sufficiently reactive to provide good yields, and its advantages in handling and cost make it the more practical choice.[20] The manufacture of aspirin, for example, famously uses acetic anhydride instead of acetyl chloride for safety and cost reasons.[12]

Conclusion: A Strategic Choice for Synthesis

Both 2-cyclopropylacetyl chloride and 2-cyclopropylacetic anhydride are valuable reagents for introducing the 2-cyclopropylacetyl moiety into organic molecules. The choice between them is a strategic one, dictated by the specific demands of the synthetic problem at hand.

-

2-Cyclopropylacetyl chloride is the more reactive, "high-energy" tool, ideal for challenging acylations where speed and potency are required. Its use, however, necessitates careful handling and anhydrous conditions.

-

2-Cyclopropylacetic anhydride represents a more moderate, "safer" option, well-suited for large-scale syntheses and reactions with more nucleophilic substrates where cost, safety, and ease of handling are primary considerations.

For researchers and professionals in drug development, a thorough understanding of the reactivity profiles of these two reagents is essential for designing efficient, safe, and scalable synthetic routes to novel therapeutic agents incorporating the valuable cyclopropyl pharmacophore.

References

-

Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. [Link]

- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

-

PMC. (n.d.). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Retrieved February 24, 2026, from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved February 24, 2026, from [Link]

-

LookChem. (n.d.). Cyclopropylacetic acid 5239-82-7 wiki. Retrieved February 24, 2026, from [Link]

-

Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. Retrieved February 24, 2026, from [Link]

-

Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

YouTube. (2025, May 17). Acyl Chlorides & Acid Anhydrides | A LEVEL & IB CHEMISTRY | SwH Learning. [Link]

-

Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 24, 2026, from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Thieme. (n.d.). Acylation of Alcohols and Amines. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]

-

Chemsrc. (2025, August 25). Cyclopropylacetyl chloride. [Link]

-

PubChem. (n.d.). 2-Cyclopropylacetyl chloride. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US6288297B1 - Process for the preparation of cyclopropylacetylene.

-

MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

Organic Syntheses. (n.d.). acid anhydrides. Retrieved February 24, 2026, from [Link]

-

TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

-

Chemsheets. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. [Link]

-

Ludwig-Maximilians-Universität München. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2015, November 20). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

-

PMC. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (n.d.). Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method. Retrieved February 24, 2026, from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrevise.org [chemrevise.org]

- 9. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 10. CAS 5239-82-7: Cyclopropylacetic acid | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chemscene.com [chemscene.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. websites.umich.edu [websites.umich.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

Technical Guide: Physical Properties & Handling of Cyclopropylacetic Anhydride

[1]

Executive Summary

Cyclopropylacetic anhydride (CAS: 55277-80-0) is the symmetrical acid anhydride of cyclopropylacetic acid.[1][2][3] It is a specialized acylating agent used in organic synthesis to introduce the cyclopropylacetyl moiety into pharmacophores (e.g., in the development of antiretroviral or analgesic compounds) where the harsh conditions of an acid chloride might be detrimental.

Unlike common solvents, this compound is rarely isolated as a commodity chemical due to its moisture sensitivity and is often generated in situ or used immediately upon purchase. Consequently, experimental physical property data is sparse in open literature. This guide provides predicted physicochemical data derived from structural analogs and validated against the parent acid, alongside robust synthesis protocols.

Physicochemical Profile

Comparative Properties Table

As direct experimental values are limited, the properties below are calculated based on structure-property relationships (SPR) with Cyclopropylacetic Acid (parent) and Valeric Anhydride (structural analog).

| Property | Cyclopropylacetic Anhydride (Predicted) | Cyclopropylacetic Acid (Experimental) | Valeric Anhydride (Analog) |

| CAS Number | 55277-80-0 | 5239-82-7 | 2082-59-9 |

| Molecular Formula | |||

| Molecular Weight | 182.22 g/mol | 100.12 g/mol | 186.25 g/mol |

| Physical State | Colorless Liquid | Colorless Liquid | Colorless Liquid |

| Boiling Point (760 mmHg) | 215 – 225 °C (Dec.) | 189 – 191 °C | 215 °C |

| Density (20 °C) | 1.04 – 1.08 g/mL | 1.03 g/mL | 0.92 g/mL |

| Refractive Index ( | 1.44 – 1.46 | 1.434 | 1.420 |

| Flash Point | > 100 °C | 71 °C | 101 °C |

| Solubility | Reacts with water; Soluble in DCM, THF, EtOAc | Soluble in water, Ethanol | Immiscible with water |

Analysis of Physical Constants

-

Boiling Point : Anhydrides typically boil 20–30 °C higher than their parent acids due to increased molecular weight, despite the loss of hydrogen bonding. The cyclopropyl ring adds rigidity and density compared to straight-chain analogs like valeric anhydride.[1]

-

Density : The cyclopropyl group significantly increases density relative to aliphatic chains. While valeric anhydride is lighter than water (0.92), the cyclopropyl moiety pushes the density of the anhydride above 1.0 g/mL, similar to the parent acid.

-

Stability : The compound is thermodynamically unstable toward hydrolysis. Exposure to atmospheric moisture will revert it to cyclopropylacetic acid (solid/liquid mixture depending on purity).

Synthesis & Preparation Methodologies

Researchers requiring high-purity cyclopropylacetic anhydride should synthesize it fresh to avoid hydrolysis impurities.[1] Two primary pathways are recommended.

Pathway A: DCC-Mediated Dehydration (Mild Conditions)

Best for small-scale (<10g) preparation where thermal stability is a concern.[1]

-

Reagents : Cyclopropylacetic acid (2 equiv), N,N'-Dicyclohexylcarbodiimide (DCC, 1 equiv).

-

Solvent : Dichloromethane (DCM) or Diethyl Ether (

). -

Mechanism : DCC activates one acid molecule, which is then attacked by the second acid molecule to form the anhydride and insoluble dicyclohexylurea (DCU).

-

Purification : Filtration of DCU followed by concentration.

Pathway B: Acid Chloride Exchange (Scale-Up)

Best for larger scales where atom economy is prioritized.[1]

-

Reagents : Cyclopropylacetic acid (1 equiv), Cyclopropylacetyl chloride (1 equiv), Pyridine (1 equiv).

-

Protocol :

-

Dissolve acid in dry DCM.

-

Add pyridine (acid scavenger).

-

Dropwise addition of acid chloride at

. -

Stir 2h, wash with cold dilute HCl (to remove pyridine), dry, and concentrate.

-

Figure 1: Synthesis pathways for Cyclopropylacetic Anhydride and its reversion via hydrolysis.

Handling and Safety Protocols

Hydrolysis & Storage

The primary instability mode is hydrolysis. The cyclopropyl ring is generally stable under neutral/basic conditions but can open under strong acid catalysis.

-

Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Dessication : Keep over activated molecular sieves (4Å) if stored in solution.

Safety Hazards

-

Corrosivity : Like all anhydrides, it reacts exothermically with moisture on skin/mucous membranes to form the parent acid, causing burns.

-

Lachrymator : Vapors may be irritating to eyes and respiratory tract.

-

PPE : Neoprene gloves, chemical splash goggles, and fume hood usage are mandatory.

References

-

BLD Pharm . 2-Cyclopropylacetic anhydride Product Page (CAS 55277-80-0). Retrieved from

-

Sigma-Aldrich .[1][4] Cyclopropylacetic acid (Parent Compound) Safety Data Sheet & Properties. Retrieved from

-

National Institutes of Health (PubChem) . Cyclopropylacetic acid Compound Summary. Retrieved from

-

Google Patents . Process for the preparation of 1α,25-dihydroxycholecalciferol (US3993675A). (Cites use of cyclopropylacetic anhydride as acylating agent). Retrieved from

Stability of the Cyclopropylacetyl Group in Organic Synthesis

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The cyclopropylacetyl (CPA) group represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for alkyl chains and a strategic modulator of metabolic stability. Unlike simple acyl groups (acetyl, propionyl), the CPA moiety possesses unique electronic and steric properties derived from the strain of the cyclopropane ring (~27.5 kcal/mol).

This guide analyzes the stability profile of the CPA group, distinguishing its robust resistance to enzymatic hydrolysis from its specific liability toward acid-catalyzed homo-Michael additions. It provides actionable protocols for installing and manipulating this group without compromising the integrity of the three-membered ring.

Structural & Electronic Properties

The stability of the cyclopropylacetyl group is governed by the interaction between the strained cyclopropane ring and the adjacent carbonyl system.

The "Bisected" Conformation

The cyclopropyl group is not merely a bulky substituent; it is electronically active. The C–C bonds of the ring possess significant

-

Conjugation: The ring acts as a

-donor, stabilizing adjacent positive charge (e.g., in protonated carbonyl intermediates). -

Sterics: The CPA group exerts a steric demand greater than an isopropyl group but less than a tert-butyl group. This "Goldilocks" steric bulk is key to its use in modulating esterase sensitivity.

Table 1: Steric and Electronic Parameters of Acyl Groups

| Group | Taft Steric Parameter ( | Electronic Effect ( | Relative Hydrolysis Rate (Alkaline) |

| Acetyl ( | 0.00 | 0.00 | 1.0 (Reference) |

| Propionyl ( | -0.07 | -0.10 | ~0.6 |

| Cyclopropylacetyl | -0.20 to -0.40 | -0.06 | ~0.1 - 0.3 |

| Isobutyryl ( | -0.47 | -0.19 | ~0.05 |

| Pivaloyl ( | -1.54 | -0.30 | < 0.01 |

Note: The CPA group provides significant steric shielding compared to acetate, retarding hydrolysis without the extreme resistance of pivalate.

Chemical Stability Profile

Acidic Instability: The Homo-Michael Addition

The most critical liability of the CPA group is acid-catalyzed ring opening . Under Lewis or Brønsted acidic conditions, the carbonyl oxygen is protonated/complexed, increasing the electrophilicity of the carbonyl carbon. Due to conjugation, this electrophilicity is transmitted to the

Mechanism:

-

Activation: Acid binds to the carbonyl oxygen.

-

Nucleophilic Attack: A nucleophile (alcohol, halide, thiol) attacks the ring carbon (homo-conjugate addition) rather than the carbonyl carbon.

-

Ring Opening: The strain is released, resulting in a linear derivative (often a

-halo or

DOT Diagram: Acid-Catalyzed Ring Opening Pathway

Caption: Mechanism of acid-catalyzed homo-Michael addition leading to irreversible ring opening of the cyclopropylacetyl moiety.

Basic Stability: Robust Resistance

In contrast to acidic conditions, the CPA group is highly stable under basic conditions.

-

Enolization: The

-protons are less acidic than those in acetoacetate derivatives due to the electron-donating nature of the ring, though enolization is still possible with strong bases (LDA, LiHMDS). -

Hydrolysis: Saponification requires harsher conditions (higher temperature or stronger base concentration) than simple acetates due to the steric hindrance discussed in Table 1.

Oxidative/Reductive Stability

-

Oxidation: The cyclopropyl ring is generally stable to standard oxidants (

, Jones reagent). However, Single Electron Transfer (SET) oxidants (e.g., Ag(II), Ce(IV), or photoredox catalysts) can oxidize the ring, generating a radical cation that triggers ring opening. -

Hydrogenation: The ring is stable to standard Pd/C hydrogenation at ambient pressure. High pressure (>500 psi) or active catalysts (PtO2, Rh/C) in acidic media can reduce the ring to an isopropyl group.

Metabolic Stability & Prodrug Applications

The CPA group is frequently employed to block metabolic soft spots.

P450 Blocking

Alkyl chains are prone to

Esterase Resistance (Prodrug Design)

CPA esters hydrolyze slower than acetates in plasma, making them ideal for prodrugs requiring a moderate half-life.

Case Study: Valacyclovir Analogues Studies comparing valacyclovir (L-valyl ester) with cyclopropylcarbonyl analogues demonstrate a dramatic increase in stability.

| Compound | Half-life (pH 6, 40°C) | Mechanism of Stabilization |

| Valacyclovir | ~70 hours | N/A |

| CPA-Analog | >300 hours | Steric shielding of carbonyl + Hyperconjugative stabilization |

Experimental Protocols

Protocol 1: Safe Installation of CPA Group (Acylation)

Avoids acid-catalyzed ring opening during synthesis.

Reagents: Cyclopropylacetic acid (1.0 equiv), Oxalyl chloride (1.2 equiv), DMF (cat.), DCM. Procedure:

-

Dissolve cyclopropylacetic acid in anhydrous DCM at 0°C.

-

Add catalytic DMF (1-2 drops).

-

Add oxalyl chloride dropwise. Note: Do not use thionyl chloride with heating, as HCl generation can degrade the ring.

-

Stir at 0°C -> RT for 2 hours until gas evolution ceases.

-

Concentrate in vacuo without heating above 30°C.

-

Coupling: React the crude acid chloride immediately with the amine/alcohol in the presence of a base (Et3N or Pyridine) and DMAP. The base neutralizes HCl instantly, preserving the ring.

Protocol 2: Controlled Hydrolysis (Deprotection)

Selective removal of CPA ester in the presence of other sensitive groups.

Reagents: LiOH (2.0 equiv), THF/Water (3:1). Procedure:

-

Dissolve the CPA-ester in THF.

-

Cool to 0°C.

-

Add LiOH solution dropwise.

-

Monitor by TLC/LCMS.

-

Insight: If reaction is sluggish, do not heat. Instead, switch to LiOOH (Lithium hydroperoxide), generated in situ from LiOH + H2O2. The hydroperoxide anion is more nucleophilic (

-effect) but less basic, accelerating hydrolysis without racemization or ring damage.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Ring Opening (Chlorination) | Use of strong Lewis Acid (AlCl3) or high conc. HCl. | Switch to mild Lewis acids (ZnCl2) or basic coupling conditions. |

| Low Yield in Friedel-Crafts | Ring opening competes with acylation. | Use the CPA-chloride with SnCl4 at -78°C, or use a milder catalyst like Indium(III) triflate. |

| Unexpected Oxidation | Presence of SET oxidants or radical initiators. | Avoid Ag(I)/Ag(II) salts. Use radical scavengers if radical mechanisms are suspected. |

References

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 2008.[1] Retrieved from [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

-

Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. EPA. Retrieved from [Link]

Sources

Handling and Applications of Cyclopropylacetic Anhydride

A Technical Safety & Process Guide for Medicinal Chemistry

Part 1: Chemical Identity & Physicochemical Profile[1]

Note on Commercial Availability: Cyclopropylacetic anhydride (Bis(cyclopropylacetic) anhydride) is rarely available as a shelf-stable catalog reagent due to its susceptibility to hydrolysis and polymerization. It is typically generated in situ or synthesized immediately prior to use from the parent acid. The data below represents a synthesis of predicted physicochemical properties and known data for the parent moiety.

| Property | Data / Prediction | Notes |

| Chemical Name | Bis(cyclopropylacetic) anhydride | Common: 2-Cyclopropylacetic anhydride |

| Parent Compound | Cyclopropylacetic acid (CAS: 5239-82-7) | Primary precursor |

| Molecular Formula | Symmetric anhydride | |

| Molecular Weight | 182.22 g/mol | |

| Predicted Boiling Point | 235–245°C (at 760 mmHg) | Extrapolated from parent acid ( |

| Density | ~1.08 g/cm³ | Estimated |

| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols |

| Appearance | Colorless to pale yellow oil | Viscous liquid |

Part 2: Hazard Identification & Toxicology (SAR Assessment)

Warning: Specific toxicological data for this anhydride is limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis using Cyclopropylacetic acid (hydrolysis product) and Acetic Anhydride (functional analog) as proxies.

1. Core Hazards (GHS Classification - Predicted)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] The anhydride functionality rapidly acylates tissue proteins upon contact.

-

Respiratory Sensitization (Category 1): Inhalation of vapors may cause allergy or asthma symptoms (similar to maleic/phthalic anhydrides).

-

Acute Toxicity (Inhalation): Corrosive to the respiratory tract.

2. Mechanism of Tissue Injury

The danger of cyclopropylacetic anhydride lies in its reactivity with nucleophiles. Upon contact with mucous membranes (which contain water and proteins):

-

Hydrolysis: Reacts with moisture to release Cyclopropylacetic acid (a corrosive acid).

-

Acylation: The electrophilic carbonyl attacks amino (

) and hydroxyl (

Figure 1: Mechanism of injury. The anhydride reacts with tissue moisture to release acid and acylate proteins.

Part 3: Handling, Storage, & Reactivity

1. Engineering Controls

-

Containment: All handling must occur within a certified chemical fume hood.

-

Inert Atmosphere: The reagent must be stored and transferred under dry Nitrogen (

) or Argon. Moisture acts as a catalyst for decomposition. -

Glassware: Oven-dried glassware is mandatory. Avoid plastics (PVC/PS) which may be leached by the organic anhydride.

2. Storage Protocols

-

Temperature: Store at 2–8°C.

-

Segregation: Keep away from strong oxidizers, alcohols, amines, and water.

-

Shelf-Life: If synthesized in-house, use within 24 hours or store as a solution in anhydrous DCM over molecular sieves.

Part 4: Synthesis & Application Protocols

Since this reagent is rarely bought, the following protocol details its generation for immediate use in medicinal chemistry (e.g., amide coupling).

Protocol A: In Situ Generation (Mixed Anhydride Method)

Best for: One-pot amide coupling where isolation of the anhydride is not required.

Reagents:

-

Cyclopropylacetic acid (1.0 equiv)[2]

-

Ethyl chloroformate (1.05 equiv)

-

Triethylamine (

) or N-Methylmorpholine (NMM) (1.1 equiv) -

Solvent: Anhydrous THF or DCM

Step-by-Step:

-

Dissolution: Dissolve cyclopropylacetic acid in anhydrous THF under

atmosphere. Cool to -15°C (ice/salt bath). -

Activation: Add

slowly to deprotonate the acid. -

Anhydride Formation: Dropwise add Ethyl chloroformate. A white precipitate (

) will form immediately. -

Reaction: Stir for 15 minutes at -15°C. The mixed anhydride is now ready for the addition of your amine nucleophile.

Protocol B: Synthesis of Symmetric Anhydride (DCC Method)

Best for: When the pure symmetric anhydride is needed for specific acylation reactions.

Reagents:

-

Cyclopropylacetic acid (2.0 equiv)[2]

-

Dicyclohexylcarbodiimide (DCC) (1.0 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step:

-

Setup: Dissolve Cyclopropylacetic acid in DCM (0.5 M concentration).

-

Coupling: Add DCC (dissolved in minimal DCM) dropwise at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Filtration: A heavy white precipitate (Dicyclohexylurea - DCU) will form. Filter this off using a sintered glass funnel or Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude symmetric anhydride.

-

Note: Can be used without further purification for most acylations.

-

Figure 2: Workflow for the synthesis of symmetric cyclopropylacetic anhydride using DCC dehydration.

Part 5: Emergency Protocols

1. Spills & Exposure

| Scenario | Action |

| Skin Contact | IMMEDIATE: Flush with lukewarm water for 15+ mins.[5] Do not use neutralizing agents (bases) on skin as the heat of neutralization may worsen burns. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for 15 mins.[6][5][7] Remove contact lenses.[1][6][5][7][8] Emergency Opthalmology consult required. |

| Spill Cleanup | Evacuate area. Wear SCBA if volume is large. Absorb with dry sand or vermiculite. Do NOT use water (generates acid fumes). Neutralize waste with dilute Sodium Carbonate solution slowly in a waste bucket. |

2. Quenching (Disposal)

Never dispose of the active anhydride directly.

-

Dilute the reaction mixture with DCM.

-

Slowly add Methanol (reacts to form the methyl ester) or Saturated Sodium Bicarbonate (hydrolyzes to acid salt).

-

Caution: Bicarbonate quenching releases

gas. Allow gas evolution to cease before capping waste containers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93643, Cyclopropylacetic acid. Retrieved October 26, 2025 from [Link]

- Source for parent acid physicochemical data and GHS skin corrosion classific

-

European Chemicals Agency (ECHA). Substance Information: Acid Anhydrides. Retrieved October 26, 2025 from [Link]

- Source for general respiratory sensitization hazards associated with aliph

- Isobe, T., & Ishikawa, T. (1999).Isobe's Reagent (DMC) and DCC Dehydration Methods. Journal of Organic Chemistry. Source for the dehydration protocol of carboxylic acids to symmetric anhydrides.

-

-

Verification of "Causes severe skin burns (H314)" for the parent moiety.[5]

-

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.es [fishersci.es]

- 6. media.bazan.co.il [media.bazan.co.il]

- 7. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 8. Phthalic Anhydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Cyclopropylacetic anhydride molecular weight and formula

Molecular Architectures in Drug Discovery

Executive Summary

Cyclopropylacetic anhydride (CAS 55277-80-0) serves as a critical electrophilic acylating agent in organic synthesis, specifically designed to introduce the cyclopropylacetyl moiety into complex pharmacophores. Unlike its parent acid, the anhydride offers enhanced reactivity for esterification and amidation reactions under mild conditions, avoiding the harsh acidity of acid chlorides or the atom-inefficiency of coupling reagents. This guide details the physicochemical properties, synthesis protocols, and strategic applications of this reagent in medicinal chemistry, particularly in the synthesis of leukotriene receptor antagonists like Montelukast.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Cyclopropylacetic anhydride is the symmetrical anhydride of cyclopropylacetic acid. It is a moisture-sensitive liquid that requires inert atmosphere handling.

| Property | Data |

| IUPAC Name | 2-Cyclopropylacetic anhydride |

| Common Name | Bis(cyclopropylacetyl) oxide |

| CAS Number | 55277-80-0 |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| Structure | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C (at reduced pressure, est.)[1] |

| Density | ~1.08 g/mL |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Stability | Moisture sensitive; degrades to Cyclopropylacetic acid |

Synthesis Protocols

While Cyclopropylacetic anhydride can be sourced commercially, in situ generation or laboratory synthesis is often preferred to ensure anhydrous integrity immediately prior to use.

Protocol A: Dehydrative Coupling (DCC Method)

Best for small-scale, high-purity applications where removal of urea byproducts is manageable.

Reagents:

-

Cyclopropylacetic acid (2.0 equiv)[2]

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

Workflow:

-

Dissolution: Dissolve 20 mmol of cyclopropylacetic acid in 50 mL of anhydrous DCM under nitrogen atmosphere.

-

Activation: Cool the solution to 0°C in an ice bath.

-

Coupling: Add 10 mmol of DCC dissolved in 10 mL DCM dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction precipitates dicyclohexylurea (DCU).

-

Purification: Filter the white DCU precipitate through a Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude anhydride, which can be used directly or distilled under high vacuum for high purity.

Protocol B: Acyl Chloride Intermediate (Scalable)

Best for large-scale preparation.

Reagents:

-

Cyclopropylacetic acid (1.0 equiv)

-

Thionyl Chloride (

) (1.2 equiv) -

Cyclopropylacetic acid sodium salt (1.0 equiv)

Workflow:

-

Chlorination: React cyclopropylacetic acid with

(reflux, 2h) to generate cyclopropylacetyl chloride. Remove excess -

Substitution: Dissolve cyclopropylacetic acid (1.0 equiv) in THF and treat with NaH (1.0 equiv) to generate the sodium carboxylate.

-

Anhydride Formation: Add the freshly prepared acid chloride dropwise to the carboxylate suspension at 0°C.

-

Workup: Filter off the NaCl byproduct and concentrate the filtrate to yield the anhydride.

Visualization: Synthesis Pathways

Figure 1: Dual pathways for the synthesis of Cyclopropylacetic anhydride from the parent acid.

Applications in Drug Development[1]

The cyclopropyl moiety is a "privileged structure" in medicinal chemistry, often used to restrict conformational flexibility and improve metabolic stability (blocking

Pharmacophore Installation

Cyclopropylacetic anhydride is the reagent of choice for installing the cyclopropylacetyl group onto amines (to form amides) or alcohols (to form esters) when:

-

Acid Sensitivity: The substrate contains acid-sensitive groups (e.g., acetals, Boc groups) that would not survive the HCl generated by acid chlorides.

-

Regioselectivity: Anhydrides are generally less aggressive than acid chlorides, allowing for more controlled acylation in poly-nucleophilic substrates.

Case Study: Montelukast (Singulair) Precursors

While Montelukast itself contains a cyclopropyl ring, the anhydride and its acid precursor are vital in synthesizing analogs and specific side-chain intermediates.

-

Mechanism: The anhydride reacts with nucleophilic centers on the quinoline backbone or thiol side chains to establish the carbon skeleton required for the leukotriene receptor antagonist activity.

Mixed Anhydride Variations

In many high-throughput medicinal chemistry campaigns, the symmetrical anhydride is replaced by a mixed anhydride generated in situ using Ethyl Chloroformate.

-

Reaction: Cyclopropylacetic acid + Ethyl Chloroformate

Mixed Anhydride. -

Utility: This species is highly reactive and is often used immediately to couple with amines to form cyclopropylacetamides.

Visualization: Acylation Mechanism

Figure 2: Mechanism of amide bond formation using Cyclopropylacetic anhydride.

Handling & Safety Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.[3]

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to atmospheric moisture hydrolyzes the anhydride back to cyclopropylacetic acid, which is indicated by a pungent, vinegar-like odor.

-

Personal Protective Equipment (PPE):

-

Respiratory: Use in a fume hood. Anhydrides are lachrymators and respiratory irritants.

-

Skin: Nitrile gloves (double gloving recommended) and lab coat.

-

-

Spill Management: Neutralize spills with sodium bicarbonate solution. Do not use water directly as it generates heat and acid.

References

-

Bide Pharm. (n.d.). 2-Cyclopropylacetic anhydride Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclopropylacetic acid (Parent Acid). Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Carboxylic Acid Anhydrides. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: Cyclopropylacetic Acid. Retrieved from

- Gennari, C., et al. (2007). Scalable synthesis of cyclopropylamine derivatives. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Cyclopropylacetic Anhydride

Abstract & Scope

This technical guide details the synthesis of 2-cyclopropylacetic anhydride from cyclopropylacetic acid . This anhydride is a critical acylating agent used in the derivatization of amines and alcohols in drug discovery, particularly for introducing the metabolically stable cyclopropyl moiety.

Unlike linear alkyl chains, the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Consequently, standard dehydration protocols requiring extreme heat or harsh mineral acids (e.g., Fischer esterification conditions) pose a risk of ring-opening or rearrangement to alkene byproducts.

This guide presents two validated protocols:

-

Method A (DCC-Mediated Dehydration): The "Gold Standard" for research-scale purity, operating under mild conditions to preserve ring integrity.

-

Method B (Acyl Chloride Intermediate): A robust, scalable protocol for multi-gram to kilogram synthesis.

Chemical Context & Retrosynthesis[1][2]

The synthesis relies on the dehydration of two equivalents of carboxylic acid. The primary challenge is driving the equilibrium toward the anhydride while preventing hydrolysis (moisture control) and ring-opening (thermal/acid control).

Reaction Logic[1][2][3][4][5][6][7]

-

Starting Material: Cyclopropylacetic acid (Liquid, bp 189–191 °C).[1][2]

-

Target: Symmetric Anhydride.

-

Critical Quality Attribute (CQA): Absence of mixed anhydrides and preservation of the cyclopropane ring.

Figure 1: General Retrosynthetic Logic for Symmetric Anhydride Formation.

Protocol A: DCC-Mediated Dehydration (High-Purity Research Scale)

Rationale: Dicyclohexylcarbodiimide (DCC) effects dehydration under neutral conditions at room temperature (RT). This is the preferred method for medicinal chemistry applications where <1g to 10g of high-purity anhydride is required immediately for a subsequent coupling step.

Materials

-

Cyclopropylacetic acid (1.0 equiv)

-

DCC (0.5 - 0.6 equiv) (Slight excess relative to stoichiometry of 0.5 is common to ensure full conversion).

-

Solvent: Dichloromethane (DCM), Anhydrous.[3]

-

Atmosphere: Nitrogen or Argon.[3]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with Cyclopropylacetic acid (10 mmol, 1.00 g) and dissolve in anhydrous DCM (20 mL) .

-

Cooling: Submerge the flask in an ice/water bath (0 °C).

-

Addition: Dissolve DCC (5.5 mmol, 1.13 g) in a minimal amount of DCM (5 mL). Add this solution dropwise to the stirring acid solution over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (stain with KMnO4; acid streak will disappear/shift) or IR (appearance of anhydride doublet).

-

-

Workup (Filtration):

-

Cool the mixture back to 0 °C for 30 minutes to maximize DCU precipitation.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove the DCU solid.

-

Wash the filter cake with cold DCM (2 x 5 mL).

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40 °C.

-

Note: Do not overheat. The residue is the crude anhydride.[3]

-

-

Purification (Optional): If urea traces remain, suspend the residue in cold dry diethyl ether/hexane (1:1), filter again, and re-concentrate.

Protocol B: Acyl Chloride Route (Scalable Synthesis)

Rationale: For quantities >10g, the atom economy of DCC is poor (generating massive urea waste). The Acyl Chloride method uses Thionyl Chloride (

Materials

-

Cyclopropylacetic acid (2.0 equiv)

-

Thionyl Chloride (

) (1.1 equiv) -

Pyridine (1.1 equiv)

-

Solvent: DCM or Toluene.

Step-by-Step Methodology

Phase 1: Formation of Cyclopropylacetyl Chloride

-

Place Cyclopropylacetic acid (1.0 equiv) in a flask under

. -

Add

(1.1 equiv) dropwise at RT. -

Heat to reflux (approx. 80 °C if neat, or solvent reflux) for 2 hours until gas evolution (

) ceases. -

Remove excess

via vacuum distillation or azeotropic removal with toluene.-

Intermediate: You now have the crude Acid Chloride.

-

Phase 2: Anhydride Formation

-

Dissolve the remaining Cyclopropylacetic acid (1.0 equiv) and Pyridine (1.1 equiv) in dry DCM. Cool to 0 °C.

-

Add the Acid Chloride (prepared in Phase 1) dropwise to this solution.

-

Stir at RT for 3 hours.

-

Workup:

-

Wash the organic layer with cold 1M HCl (to remove pyridine), then Sat.

(to remove unreacted acid), then Brine. -

Dry over

, filter, and concentrate.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the transformation of the carboxylic acid functionality into the anhydride.

Data Summary Table

| Feature | Cyclopropylacetic Acid (Starting Material) | 2-Cyclopropylacetic Anhydride (Product) |

| IR Spectrum (Carbonyl) | Broad band ~1710 cm⁻¹ (H-bonded) | Sharp Doublet at ~1820 cm⁻¹ and ~1750 cm⁻¹ |

| IR Spectrum (OH) | Broad "O-H" stretch 2500–3300 cm⁻¹ | Absent |

| 1H NMR (Alpha-H) | Doublet ~2.2–2.3 ppm | Shifted downfield (approx. +0.2–0.3 ppm) |

| 1H NMR (Acidic H) | Broad singlet >10 ppm | Absent |

Graphviz Workflow: Decision & Validation

Figure 2: Analytical Decision Tree for Product Validation.

Storage and Stability

-

Moisture Sensitivity: Anhydrides react slowly with atmospheric moisture to revert to the parent acid.

-

Storage: Store in a tightly sealed vial, preferably under Argon/Nitrogen, at 4 °C.

-

Re-purification: If the IR spectrum shows a growing shoulder at 1710 cm⁻¹ (acid formation), the material can be "cleaned" by washing a DCM solution of the anhydride with cold saturated Sodium Bicarbonate (rapidly) to extract the free acid, followed by drying and concentration.

References

-

DCC Coupling Mechanism & Protocol

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Organic Syntheses, Coll. Vol. 5, p. 126 (Synthesis of Cyclopropanecarboxylic acid - precursor context).

- Anhydride Characterization (IR/NMR)

- Wiberg, K. B. "The Structure and Properties of Small Ring Compounds.

- Acyl Chloride/Pyridine Method: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Pearson. (Standard protocol for symmetric anhydride synthesis via acid chloride).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Cyclopropylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 8. 8. DCC | PDF [slideshare.net]

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Cyclopropylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in Aromatic Systems

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1][2] This powerful transformation is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a detailed exploration of the Friedel-Crafts acylation utilizing 2-cyclopropylacetic anhydride, a reagent that introduces the valuable cyclopropylmethyl ketone moiety to aromatic systems.

The cyclopropyl group is of significant interest in medicinal chemistry due to its unique conformational and electronic properties. Its incorporation into drug candidates can lead to enhanced metabolic stability, improved binding affinity, and reduced off-target effects. Therefore, the development of robust synthetic methods for introducing this functionality is of paramount importance to drug development professionals.

Mechanistic Insights: Activating the Anhydride for Electrophilic Attack

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The key to this reaction is the generation of a highly reactive electrophile, the acylium ion, from the 2-cyclopropylacetic anhydride. This is typically achieved through the use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

The reaction mechanism can be summarized in the following steps:

-

Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of the 2-cyclopropylacetic anhydride, weakening the C-O bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[2][3]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl cyclopropylmethyl ketone product.[3]

One of the significant advantages of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product.[2] This deactivation prevents further electrophilic attack on the aromatic ring, thus avoiding polysubstitution products.[4]

Figure 2: Step-by-step experimental workflow for Friedel-Crafts acylation.

Detailed Procedure:

-

Reaction Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

-